Bcn-OH

Catalog No.
S988565
CAS No.
1263166-90-0
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bcn-OH

CAS Number

1263166-90-0

Product Name

Bcn-OH

IUPAC Name

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methanol

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c11-7-10-8-5-3-1-2-4-6-9(8)10/h8-11H,3-7H2/t8-,9+,10?

InChI Key

NSVXZMGWYBICRW-ULKQDVFKSA-N

SMILES

C1CC2C(C2CO)CCC#C1

Canonical SMILES

C1CC2C(C2CO)CCC#C1

Isomeric SMILES

C1C[C@@H]2[C@@H](C2CO)CCC#C1

Bcn-OH, also known as beta-caryophyllene alcohol, is a naturally occurring compound found in plants like basil, oregano, and black pepper. It has gained interest in recent years due to its potential biological properties []. Researchers are currently investigating various applications of Bcn-OH, and here's a closer look at some areas of scientific exploration:

Anti-inflammatory Potential

Studies suggest that Bcn-OH might possess anti-inflammatory properties. Researchers have observed Bcn-OH interacting with the endocannabinoid system, which plays a role in regulating inflammation in the body []. Further investigations are needed to understand the mechanisms behind this potential benefit and its effectiveness in treating inflammatory conditions.

Other Areas of Research

Scientific interest in Bcn-OH extends beyond its anti-inflammatory potential. Here are some additional areas where researchers are exploring possible applications:

  • Neuroprotective effects: Some studies suggest that Bcn-OH might have neuroprotective properties [].
  • Anticancer properties: In-vitro studies have shown that Bcn-OH may have anti-cancer properties, but more research is needed to understand its potential effects [].

Bicyclo[6.1.0]non-4-yne with a hydroxymethyl group, commonly referred to as BCN-OH, is a cyclooctyne derivative characterized by its unique bicyclic structure. With the chemical formula C₁₀H₁₄O, BCN-OH is known for its high reactivity in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition reactions. This compound is notable for its ability to undergo reactions without the need for copper catalysts, making it valuable in various biochemical applications .

Bcn-OH itself doesn't have a known biological mechanism of action. Its role lies in facilitating the conjugation of other bioactive molecules to biomolecules through click chemistry [].

  • Strain-Promoted Azide-Alkyne Cycloaddition: BCN-OH reacts with azide groups to form stable triazoles. This reaction is highly efficient and does not require copper, which can be toxic to biological systems .
  • Thiolyne Addition: BCN-OH can also react with thiols through a thiolyne addition mechanism, although this reaction is generally slower compared to the azide reaction .
  • Alkyne-Nitrone Cycloaddition: BCN-OH can engage in cycloaddition reactions with nitrones, further expanding its utility in click chemistry .

BCN-OH exhibits notable biological activity due to its ability to selectively label biomolecules. Its reactivity with azides allows for the tagging of proteins and other biomolecules in living systems, facilitating studies in cellular imaging and tracking. The compound's bioorthogonality minimizes interference with native biological processes, making it an excellent candidate for use in live-cell experiments .

The synthesis of BCN-OH can be achieved through several methods:

  • Cyclization of Precursor Compounds: Starting materials such as 1,3-diyne derivatives can be cyclized under specific conditions to yield BCN-OH. This method allows for the introduction of the hydroxymethyl group during the synthesis process.
  • Modification of Existing Cyclooctynes: Existing bicyclo[6.1.0]non-4-yne derivatives can be modified through functionalization techniques to introduce the hydroxymethyl group, enhancing their reactivity and utility in click chemistry applications .

BCN-OH has diverse applications across various fields:

  • Bioconjugation: It is widely used for labeling biomolecules in proteomics and metabolomics studies due to its selective reactivity with azides.
  • Drug Development: The compound plays a role in developing targeted therapies by allowing researchers to attach drug molecules selectively to specific proteins or cells.
  • Imaging Techniques: BCN-OH is utilized in imaging applications where precise labeling of biomolecules is crucial for visualization under microscopy techniques .

Studies on the interactions of BCN-OH reveal its effectiveness in bioorthogonal labeling. For instance, when reacted with azide-tagged proteins, BCN-OH demonstrates high specificity and efficiency, making it suitable for applications requiring precise molecular tagging. The kinetics of these reactions have been characterized, showing that BCN-OH reacts more favorably under certain solvent conditions, which can enhance its application in various biochemical assays .

BCN-OH shares structural and functional similarities with several other compounds. Below are comparisons highlighting its uniqueness:

Compound NameStructure TypeUnique Features
DIBO (Dibenzocyclooctyne)Cyclooctyne derivativeHigher reactivity but less stability than BCN-OH
BARAC (Bicyclo[6.1.0]non-4-yne)BicycloalkyneReacts similarly but may have different kinetics
DIBAC (Dibenzylcyclooctyne)Cyclooctyne derivativeLess bioorthogonal efficiency compared to BCN-OH

BCN-OH stands out due to its favorable balance between reactivity and biocompatibility, making it particularly useful in biological contexts where minimal disruption to cellular functions is desired .

XLogP3

1.9

Dates

Modify: 2023-08-16
Thekkan et al. A DNA-based fluorescent reporter maps HOCl production in the maturing phagosome. Nature Chemical Biology, doi: 10.1038/s41589-018-0176-3, published online 10 December 2018
Dommerholt et al. Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes. Nature Communications, doi: 10.1038/ncomms6378, published online 10 November 2014 http://www.nature.com/ncomms

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